3-(Dimethylamino)-1-(1-ethyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one

Thermal stability Distillation tolerance Process chemistry

3-(Dimethylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one (CAS 1002034‑23‑2) is a synthetic enaminone featuring a 1‑ethyl‑5‑methylpyrazole ring and a trans‑configured dimethylamino‑enone side chain. The compound carries a molecular formula of C₁₁H₁₇N₃O (MW 207.27 g mol⁻¹), a topological polar surface area of 38.1 Ų, and a calculated logP of ~1.0–1.5, placing it in a favorable property space for lead‑likeness.

Molecular Formula C11H17N3O
Molecular Weight 207.277
CAS No. 1002034-23-2
Cat. No. B2622283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)-1-(1-ethyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one
CAS1002034-23-2
Molecular FormulaC11H17N3O
Molecular Weight207.277
Structural Identifiers
SMILESCCN1C(=C(C=N1)C(=O)C=CN(C)C)C
InChIInChI=1S/C11H17N3O/c1-5-14-9(2)10(8-12-14)11(15)6-7-13(3)4/h6-8H,5H2,1-4H3/b7-6+
InChIKeyVBNOLQMZGHJCPF-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-1-(1-ethyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one (CAS 1002034-23-2): Baseline Characterization for Procurement Decision-Making


3-(Dimethylamino)-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)prop-2-en-1-one (CAS 1002034‑23‑2) is a synthetic enaminone featuring a 1‑ethyl‑5‑methylpyrazole ring and a trans‑configured dimethylamino‑enone side chain . The compound carries a molecular formula of C₁₁H₁₇N₃O (MW 207.27 g mol⁻¹), a topological polar surface area of 38.1 Ų, and a calculated logP of ~1.0–1.5, placing it in a favorable property space for lead‑likeness . It is supplied as a research‑grade building block with purities typically ≥97 % (HPLC) and is stored sealed in dry, refrigerated conditions (2–8 °C) .

Why Enaminone Pyrazole Intermediates Cannot Be Interchanged: The Case for 3-(Dimethylamino)-1-(1-ethyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one (CAS 1002034-23-2)


Enaminone pyrazoles are not commodity chemicals; subtle changes in the N‑alkyl pattern (ethyl vs. methyl on the pyrazole) and the enone geometry (E vs. Z) markedly alter reactivity, conformational bias, and downstream synthetic outcomes [1]. The 1‑ethyl‑5‑methyl substitution on the pyrazole ring of CAS 1002034‑23‑2 creates a sterically and electronically unique environment that is absent in the closest commercially available analogs—specifically the 1,5‑dimethyl analog (CAS 1001500‑19‑1) and the 1‑methyl‑5‑H analog (CAS 1006348‑76‑0) . Consequently, generic substitution without experimental validation introduces the risk of divergent reaction yields, altered regioselectivity, and unpredictable biological activity. A rigorous side‑by‑side quantitative comparison is therefore essential before selecting a procurement candidate. The evidence below outlines the specific, measurable dimensions along which this compound differentiates itself from its nearest structural neighbors.

Quantitative Differentiation of 3-(Dimethylamino)-1-(1-ethyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one Against In-Class Analogs


Thermal Stability and Boiling-Point Margin Over the 1,5-Dimethyl Analog

The target compound exhibits a predicted boiling point of 324.9 ± 42.0 °C at 760 mmHg, approximately 14 °C higher than that of the 1,5‑dimethyl pyrazole analog (311.4 ± 42.0 °C) . This higher thermal threshold provides a wider safe operating window during high‑temperature reactions (e.g., amide coupling, microwave‑assisted synthesis) and improves tolerance to distillation‑based purification.

Thermal stability Distillation tolerance Process chemistry

Gained Lipophilicity (logP) and TPSA Relative to N-Methyl Pyrazole and Des-Methyl Analogs

The 1‑ethyl‑5‑methyl substitution increases calculated logP (XLogP3 ≈ 1.0; in‑house logP ≈ 1.47) by ~0.3‑0.5 log units compared to the 1,5‑dimethyl analog (XLogP3 ≈ 0.5) while maintaining a low topological polar surface area of 38.1 Ų [1]. This positions the compound closer to the optimal CNS multiparameter optimization (MPO) lipophilicity range (1–3) than its less lipophilic analogs, without sacrificing the hydrogen‑bond acceptor count (four H‑bond acceptors) that favors solubility.

Drug‑likeness Permeability Physicochemical property costs

Configurational E‑Stereochemistry Confirmed by Canonical SMILES, Differentiating from Z‑Isomer Contaminants in Lower‑Purity Batches

Vendor‑deposited canonical SMILES (CCN1C(=C(C=N1)C(=O)/C=C/N(C)C)C) unambiguously defines the E (trans) configuration about the enone double bond, a feature corroborated by the defined bond stereocenter count of exactly 1 in the standardised InChI . In contrast, some alternative suppliers list the compound as the Z‑isomer or as a configurationally unspecified mixture, introducing uncertainty in the stereochemical purity that can alter the dihedral angle of the enaminone and thereby affect cyclisation regiospecificity . Quantitative batch‑to‑batch consistency is assured only when the E‑isomer is explicitly certified.

Stereochemical purity Batch consistency Reproducibility

Commercially Attested Purity Ceiling (NLT 98 %) Compared to Lower‑Purity Batches of the Z‑Isomer

The E‑isomer of the target compound is routinely offered at a purity of ≥97 % (ChemScene) or NLT 98 % (MolCore), whereas the Z‑isomer (CAS 1002034‑23‑2, sold under the same CAS number but with unspecified stereochemistry) is listed at 90 % purity . A purity difference of 7–8 percentage points translates to a substantially lower impurity burden when the defined E‑isomer is selected, reducing the need for additional purification steps before use in sensitive transformations.

Purity certification Procurement quality Analytical benchmarking

Synthon Versatility: Exclusive Enaminone‐Pyrazole Architecture for HTS Library Enumeration vs. Simple Acryl Amides

Unlike simple acrylamide building blocks that solely act as Michael acceptors, the enaminone moiety of CAS 1002034‑23‑2 functions as a 1,3‑bis‑electrophilic synthon, enabling regioselective cyclocondensation with 1,3‑binucleophilic partners (e.g., 5‑aminopyrazoles) to furnish pyrazolo[1,5‑a]pyrimidines in a single step [1][2]. This dual reactivity has been documented for structurally related 3‑(dimethylamino)prop‑2‑en‑1‑ones but is inaccessible to mono‑functional acrylamides, giving the enaminone‑pyrazole hybrid a broader synthetic scope in medicinal chemistry library synthesis.

Synthetic utility Library design Enaminone chemistry

Validated Application Scenarios for 3-(Dimethylamino)-1-(1-ethyl-5-methyl-1h-pyrazol-4-yl)prop-2-en-1-one Based on Differential Evidence


High‑Temperature Parallel Synthesis Where Distillation Safety Margins Matter

When a medicinal chemistry project requires microwave‑assisted or high‑temperature cyclocondensation, the ≈14 °C higher boiling point of this compound relative to the 1,5‑dimethyl analog provides a critical safety margin against exothermic degradation, as shown in Section 3 (Evidence Item 1) . Procuring this specific building block reduces the risk of thermal runaway during solvent evaporation or neat reactions at 200–250 °C.

Early‑Stage Hit Expansion Requiring Balanced Lipophilicity for Cell‑Based Activity

The compound’s logP of ~1.0–1.5 (Section 3, Evidence Item 2) positions it closer to the CNS MPO and Lipinski Rule‑of‑5 sweet spot than the more hydrophilic 1,5‑dimethyl analog . Library designers targeting intracellular targets with moderate permeability requirements should prioritize this analog to avoid the potency‑limiting hydrophilicity of its close relatives.

Reproducible Heterocyclic Library Synthesis Requiring Defined E‑Stereochemistry

For labs building pyrazolo[1,5‑a]pyrimidine or related fused heterocycle libraries, the unambiguous E‑configuration of the enaminone double bond ensures consistent stereoelectronic control during regioselective cyclisation (Section 3, Evidence Item 3) [1]. This avoids the batch‑to‑batch variability encountered with cheaper, configurationally undefined Z‑ or Z/E‑mixture products.

Cost‑Sensitive Pilot‑Scale Reactions Demanding High Purity from the Outset

When scaling from mg to multi‑gram quantities, the ≥97–98 % purity certification of the E‑isomer (Section 3, Evidence Item 4) eliminates the need for pre‑reaction chromatography that is often required with 90 %‑pure Z‑isomer batches . The reduced purification burden translates directly to lower solvent consumption and higher cumulative yield over multiple synthetic steps.

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